molecular formula C22H19N3O4S B2876121 (E)-methyl 2-(2-(2-cinnamamidothiazol-4-yl)acetamido)benzoate CAS No. 1211965-88-6

(E)-methyl 2-(2-(2-cinnamamidothiazol-4-yl)acetamido)benzoate

Cat. No.: B2876121
CAS No.: 1211965-88-6
M. Wt: 421.47
InChI Key: TYBSINYODLBYED-VAWYXSNFSA-N
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Description

(E)-methyl 2-(2-(2-cinnamamidothiazol-4-yl)acetamido)benzoate is a synthetic organic compound featuring a thiazole core substituted with a cinnamamido group and linked to a methyl benzoate ester. This molecular architecture, characterized by its conjugated (E)-configured system and multiple hydrogen bond acceptors, makes it a valuable intermediate in medicinal chemistry and drug discovery research. The presence of the thiazole ring, a privileged scaffold in bioactive molecules, suggests potential for diverse biological interactions. Compounds with similar thiazole motifs have demonstrated significant pharmacological activities in research settings. For instance, related aminothiazole derivatives have been investigated as potent and selective agonists for beta-3 adrenoceptors, showing promise in preclinical models for modulating bladder function . This indicates the broader research relevance of the thiazole pharmacophore in developing therapeutic agents. The structural features of this reagent, including its molecular weight, logP, and polar surface area, are consistent with properties desirable for compounds intended in screening libraries for hit identification. It is supplied as a high-purity solid for research purposes only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct thorough characterization and biological profiling to explore its specific applications and mechanism of action in their unique experimental systems.

Properties

IUPAC Name

methyl 2-[[2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-29-21(28)17-9-5-6-10-18(17)24-20(27)13-16-14-30-22(23-16)25-19(26)12-11-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,24,27)(H,23,25,26)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBSINYODLBYED-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of (E)-methyl 2-(2-(2-cinnamamidothiazol-4-yl)acetamido)benzoate

This compound is a synthetic compound that combines elements of thiazole and benzoate structures, which are known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring is particularly significant in medicinal chemistry due to its ability to interact with biological targets.

Antimicrobial Activity

Compounds containing thiazole rings have been extensively studied for their antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Properties

Research indicates that thiazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. This is achieved through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of the cinnamamide moiety may enhance this activity by promoting cell cycle arrest.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

  • Study on Thiazole Derivatives : A study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial activity. Results indicated that certain substitutions on the thiazole ring significantly increased potency against Gram-positive bacteria .
  • Cinnamamide Compounds : Research highlighted in Phytochemistry showed that cinnamamide derivatives could inhibit tumor growth in vitro by inducing apoptosis in breast cancer cell lines, suggesting a potential role for this compound in cancer therapy .
  • Inflammation Model Study : An animal model study published in European Journal of Pharmacology demonstrated that thiazole-containing compounds reduced inflammation markers significantly when tested in models of arthritis .

Data Table

Activity Type Compound Type Mechanism Reference
AntimicrobialThiazole DerivativesDisruption of cell membranesJournal of Medicinal Chemistry
AnticancerCinnamamide DerivativesInduction of apoptosisPhytochemistry
Anti-inflammatoryThiazole CompoundsInhibition of pro-inflammatory cytokinesEuropean Journal of Pharmacology

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The compound’s key structural elements are compared below with analogs from the evidence:

Compound Name Key Features Differences from Target Compound References
Methyl 4-chloro-2-(2-chloroacetamido)benzoate Chloro substituents, simple acetamido group Lacks thiazole and cinnamamide; higher halogen content
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate Benzimidazole, ethyl ester, hydroxyethyl group Benzimidazole vs. thiazole; ethyl vs. methyl ester
(E)-cephalosporin derivatives (e.g., PF 43(1) entry e) Beta-lactam core, thiazole, methoxyimino group Beta-lactam ring absent in target compound
Methyl 4-acetamido-2-hydroxybenzoate Hydroxy and acetamido groups on benzoate Lacks thiazole and cinnamamide; hydroxyl vs. ester
Ethyl 4-(2-(1H-benzimidazol-2-yl thio)acetamido)benzoate (Compound A21) Benzimidazole-thioether, ethyl ester Thioether vs. thiazole; ethyl ester

Key Observations :

  • Thiazole vs. Benzimidazole/Oxadiazole : The thiazole ring in the target compound may enhance π-stacking or metal-binding capacity compared to benzimidazole () or oxadiazole () .
  • Ester Group Variation : Methyl esters (target compound, ) typically exhibit lower lipophilicity than ethyl esters (), affecting bioavailability .

Physicochemical Properties

Inferred from structural analogs:

  • Solubility : The hydroxybenzoate in is more polar than the target compound due to its hydroxyl group, whereas the cinnamamido-thiazole moiety may increase hydrophobicity .
  • Stability : Thiazole rings () are generally stable under physiological conditions, but the (E)-cinnamamido group’s conjugated double bond may confer sensitivity to light or oxidants .

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